Cas no 59843-61-7 (5-(4-Chlorophenyl)-4-methyl-1H-pyrazole)

5-(4-Chlorophenyl)-4-methyl-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole
- SBB091510
- 3-(4-chlorophenyl)-4-methylpyrazole
- OR15161
- FCH1560924
- 5-(4-chlorophenyl)-4-methyl-1H-pyrazole
- 5-(4-Chlorophenyl)-4-methyl-1H-pyrazole
-
- インチ: 1S/C10H9ClN2/c1-7-6-12-13-10(7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13)
- InChIKey: BYONPYLIDBGTDF-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)C1=C(C)C=NN1
計算された属性
- せいみつぶんしりょう: 192.045
- どういたいしつりょう: 192.045
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 166
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 28.7
5-(4-Chlorophenyl)-4-methyl-1H-pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582500-1g |
3-(4-Chlorophenyl)-4-methyl-1H-pyrazole |
59843-61-7 | 98% | 1g |
¥2395.00 | 2024-05-07 | |
Apollo Scientific | OR15161-250mg |
3-(4-Chlorophenyl)-4-methyl-1H-pyrazole |
59843-61-7 | 250mg |
£80.00 | 2025-02-19 | ||
Apollo Scientific | OR15161-1g |
3-(4-Chlorophenyl)-4-methyl-1H-pyrazole |
59843-61-7 | 1g |
£200.00 | 2025-02-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582500-250mg |
3-(4-Chlorophenyl)-4-methyl-1H-pyrazole |
59843-61-7 | 98% | 250mg |
¥768.00 | 2024-05-07 |
5-(4-Chlorophenyl)-4-methyl-1H-pyrazole 関連文献
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
-
Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
5-(4-Chlorophenyl)-4-methyl-1H-pyrazoleに関する追加情報
Introduction to 5-(4-Chlorophenyl)-4-methyl-1H-pyrazole (CAS No. 59843-61-7)
5-(4-Chlorophenyl)-4-methyl-1H-pyrazole, identified by the Chemical Abstracts Service Number (CAS No.) 59843-61-7, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic aromatic molecule has garnered considerable attention due to its structural features and potential biological activities. The presence of a chloro-substituted phenyl ring and a methyl group on the pyrazole core imparts unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.
The pyrazole moiety, a five-membered nitrogen-containing heterocycle, is widely recognized for its versatility in medicinal chemistry. Pyrazole derivatives exhibit a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The introduction of electron-withdrawing or electron-donating groups at specific positions on the pyrazole ring can modulate its biological activity, making it an attractive platform for structural optimization.
In the context of modern drug design, 5-(4-Chlorophenyl)-4-methyl-1H-pyrazole represents a promising candidate for further investigation. The chloro substituent at the para position of the phenyl ring enhances lipophilicity and can influence metabolic stability, while the methyl group at the 4-position contributes to steric hindrance and binding affinity. These structural features make it a potential lead compound for developing novel therapeutic agents.
Recent advancements in computational chemistry and high-throughput screening have facilitated the rapid identification of bioactive compounds. 5-(4-Chlorophenyl)-4-methyl-1H-pyrazole has been subjected to virtual screening and molecular docking studies to evaluate its interaction with various biological targets. Preliminary results suggest that this compound may exhibit inhibitory activity against certain enzymes and receptors implicated in human diseases.
One of the most intriguing aspects of 5-(4-Chlorophenyl)-4-methyl-1H-pyrazole is its potential role in addressing unmet medical needs. Researchers are exploring its efficacy in models of inflammation and cancer, leveraging its structural motifs to develop more potent and selective inhibitors. The compound's ability to cross cell membranes and reach intracellular targets makes it a compelling candidate for further pharmacological exploration.
The synthesis of 5-(4-Chlorophenyl)-4-methyl-1H-pyrazole involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the pyrazole core efficiently. These synthetic strategies not only enhance yield but also minimize byproduct formation, ensuring high purity for subsequent biological evaluation.
In conclusion, 5-(4-Chlorophenyl)-4-methyl-1H-pyrazole (CAS No. 59843-61-7) is a structurally interesting compound with significant pharmaceutical potential. Its unique combination of substituents and heterocyclic framework positions it as a valuable asset in the quest for novel therapeutics. As research continues to uncover new biological activities and synthetic pathways, this compound is poised to play a crucial role in the development of next-generation drugs.
59843-61-7 (5-(4-Chlorophenyl)-4-methyl-1H-pyrazole) 関連製品
- 2137489-46-2(2-{(benzyloxy)carbonylamino}-3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)butanoic acid)
- 2228217-71-6(4-fluoro-2-methyl-1-(prop-2-yn-1-yl)benzene)
- 1214354-06-9(6-Methyl-2,3,5-triphenylpyridine)
- 1251692-24-6(methyl 3-(2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamido)benzoate)
- 1035841-11-2(4,5-Dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole)
- 1352490-32-4(6-Chloro-3-(1-ethyl-pyrrolidin-2-yl)-2-methyl-pyridine)
- 2291145-09-8((2S,4R)-4-fluoropyrrolidine-2-carbaldehyde)
- 2127056-20-4(1-methyl-3-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid dihydrochloride)
- 6188-30-3(2,5-dimethylimidazo1,2-apyridine)
- 1286713-04-9(N-(3-acetylphenyl)-2-4-(4-chlorophenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-ylacetamide)




